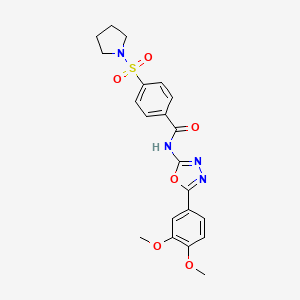

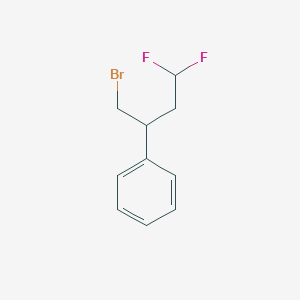

![molecular formula C12H13ClF3NO B2595061 N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide CAS No. 13691-92-4](/img/structure/B2595061.png)

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide

Overview

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is a small molecule that has been studied for its potential therapeutic applications. It has been suggested that it could be useful for treating complications of cognitive dysfunction, including neuropsychiatric, neurodevelopmental, and neurodegenerative diseases .

Synthesis Analysis

The synthesis of this compound and its analogues has been studied in the context of designing pharmacophore models for analgesics . The compounds were synthesized and characterized using various physical and spectral methods, including HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C12H13ClF3NO, and it has a molecular weight of 279.69 . The SMILES string representation of the molecule is O=C(C©©C)NC1=CC(C(F)(F)F)=C(Cl)C=C1 .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its potential as an analgesic . The synthesized derivatives were evaluated for their analgesic action using the Hot Plate Method .Scientific Research Applications

Environmental Impact and Toxicity of Similar Chemicals

Occurrence and Toxicity of Antimicrobial Triclosan and By-products in the Environment Triclosan (TCS) is a broad-spectrum antibacterial agent used in household and personal care products. Due to its partial elimination in sewage treatment plants, TCS is commonly found in various environmental compartments. It has the potential to accumulate in fatty tissues and transform into more toxic compounds through chlorination and other processes. The excessive use of TCS may increase the risk of resistant bacteria emergence (Bedoux et al., 2012).

Organophosphorus Flame Retardants Exposure and Health Concerns in Europe

This review highlights the presence and human exposure to organophosphorus flame retardants in Europe, discussing their concentrations in indoor environments and potential health effects. These compounds are ubiquitous indoors and present in human biological samples, raising concerns about their health impacts, especially regarding reprotoxicity and neurotoxicity (Chupeau et al., 2020).

Applications in Organic Optoelectronics

BODIPY Platform for OLEDs BODIPY-based materials have emerged as promising candidates for organic light-emitting diodes (OLEDs) due to their tunable properties for various applications, including sensors and organic photovoltaics. This review discusses the structural design and synthesis of BODIPY-based organic semiconductors for OLED devices, highlighting their potential as metal-free infrared emitters (Squeo & Pasini, 2020).

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This protein plays a crucial role in the regulation of cellular processes by controlling the acetylation of proteins.

Mode of Action

This compound: selectively activates the p300 HAT activity . It directly binds to p300, leading to an enhancement in the p300 HAT activity .

Biochemical Pathways

The activation of p300 HAT activity by This compound affects the acetylation of histones, a key process in the regulation of gene expression. This can lead to changes in the transcription of various genes, impacting multiple biochemical pathways and their downstream effects .

Result of Action

The activation of p300 HAT activity by This compound can lead to changes in gene expression. This can result in various molecular and cellular effects, depending on the specific genes affected .

Biochemical Analysis

Biochemical Properties

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including histone acetyltransferases (HATs) such as p300/EP300. This interaction enhances the acetylation of histones, thereby influencing gene expression . The compound’s ability to modulate enzyme activity makes it a valuable tool in studying epigenetic regulation.

Cellular Effects

This compound affects various cell types by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the acetylation status of histones, leading to changes in chromatin structure and gene transcription. This compound can modulate cell proliferation, differentiation, and apoptosis, making it a potential candidate for cancer research and therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic domain of histone acetyltransferases. This binding enhances the enzyme’s activity, leading to increased acetylation of histone proteins. The compound may also interact with other transcription factors and coactivators, further influencing gene expression. These interactions highlight its potential as a modulator of epigenetic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, although its efficacy may decrease due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in gene expression and cellular behavior .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively modulate gene expression without causing significant toxicity. Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage thresholds is essential for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can provide insights into its broader physiological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its delivery and efficacy in experimental and therapeutic contexts .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the nucleus, where it exerts its effects on chromatin and gene expression. The compound’s activity and function are closely linked to its precise localization within the cell .

properties

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO/c1-11(2,3)10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVCSEASIYSIDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone](/img/structure/B2594980.png)

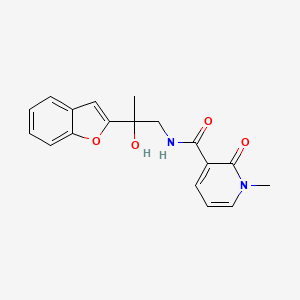

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2594987.png)

![N-[4-(4-bromophenyl)oxan-4-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2594988.png)

![1-(2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2594990.png)

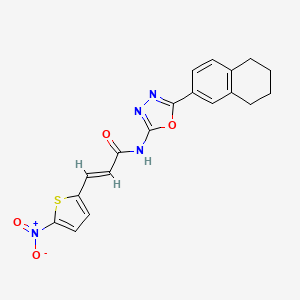

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2594997.png)

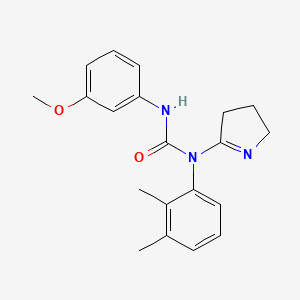

![1-[[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one](/img/structure/B2595000.png)

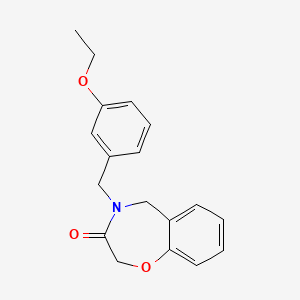

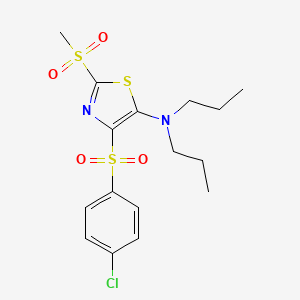

![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(3-fluorophenyl)thiophene-2-carboxamide](/img/structure/B2595001.png)